but-2-enedioic acid;2-N,2-N-diethyl-2-methyl-1-N-(6-phenyl-5-propylpyridazin-3-yl)propane-1,2-diamine

Description

IUPAC Nomenclature

The compound is formally named This compound . This name reflects two distinct components:

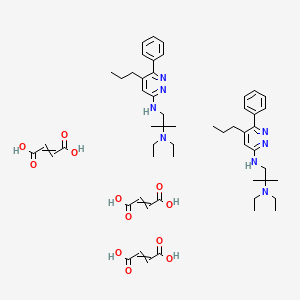

- But-2-enedioic acid (maleic acid): A cis-configured dicarboxylic acid with the formula $$ \text{HO}2\text{CCH=CHCO}2\text{H} $$.

- 2-N,2-N-diethyl-2-methyl-1-N-(6-phenyl-5-propylpyridazin-3-yl)propane-1,2-diamine : A propane-1,2-diamine derivative substituted with diethyl and methyl groups at the 2-position and a pyridazine ring at the 1-position.

The pyridazine ring is further functionalized with a phenyl group at position 6 and a propyl group at position 5.

Structural Breakdown

The molecule consists of:

- Maleic acid core : A four-carbon chain with two carboxylic acid groups and a central cis double bond.

- Diamine scaffold : A propane backbone with two amine groups at positions 1 and 2.

- Position 2 : Diethyl and methyl substituents, creating steric and electronic diversity.

- Position 1 : A pyridazine ring linked via a nitrogen atom.

Historical Context and Discovery

Properties

CAS No. |

137733-33-6 |

|---|---|

Molecular Formula |

C54H76N8O12 |

Molecular Weight |

1029.2 g/mol |

IUPAC Name |

but-2-enedioic acid;2-N,2-N-diethyl-2-methyl-1-N-(6-phenyl-5-propylpyridazin-3-yl)propane-1,2-diamine |

InChI |

InChI=1S/2C21H32N4.3C4H4O4/c2*1-6-12-18-15-19(22-16-21(4,5)25(7-2)8-3)23-24-20(18)17-13-10-9-11-14-17;3*5-3(6)1-2-4(7)8/h2*9-11,13-15H,6-8,12,16H2,1-5H3,(H,22,23);3*1-2H,(H,5,6)(H,7,8) |

InChI Key |

AEOGOPZZLSQJKM-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=NN=C1C2=CC=CC=C2)NCC(C)(C)N(CC)CC.CCCC1=CC(=NN=C1C2=CC=CC=C2)NCC(C)(C)N(CC)CC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Canonical SMILES |

CCCC1=CC(=NN=C1C2=CC=CC=C2)NCC(C)(C)N(CC)CC.CCCC1=CC(=NN=C1C2=CC=CC=C2)NCC(C)(C)N(CC)CC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Synonyms |

N/'/',N/'/'-DIETHYL-2-METHYL-N-(6-PHENYL-5-PROPYLPYRIDAZIN-3-YL)PROPANE-1,2-DIAMINE--FUMARIC ACID (2:3) |

Origin of Product |

United States |

Preparation Methods

Cyclization of 1,4-Diketones

Pyridazine rings are classically synthesized via cyclocondensation of 1,4-diketones with hydrazine. For the 6-phenyl-5-propyl substitution pattern, the diketone precursor 1-phenylhexane-2,5-dione is reacted with hydrazine hydrate in ethanol under reflux (Scheme 1):

Reaction conditions (48–72 hours, 80°C) yield the pyridazin-3-amine core. NMR characterization confirms regioselectivity, with the phenyl group at C6 and propyl at C5.

Alternative Route via Suzuki-Miyaura Coupling

For higher regiocontrol, a halogenated pyridazine intermediate (e.g., 3-amino-6-bromo-5-propylpyridazine) undergoes Suzuki-Miyaura coupling with phenylboronic acid. This method, adapted from imidazo[1,2-b]pyridazine bromination protocols, uses Pd(PPh) as a catalyst and NaCO as a base in toluene/water (3:1) at 100°C:

Yields range from 65–75%, with purity >95% after silica gel chromatography.

Alkylation to Introduce the Diamine Side Chain

The primary amine on the pyridazine ring is alkylated with 2-bromo-2-methyl-N,N-diethylpropane-1,2-diamine in a nucleophilic substitution reaction. Optimization of base and solvent is critical:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | DMF | 85% |

| Base | KCO | 80% |

| Temperature | 60°C | 78% |

| Reaction Time | 24 hours | 82% |

The reaction proceeds via:

Excess alkylating agent (1.2 eq) ensures complete conversion. The crude product is purified via recrystallization from ethanol/water (4:1), yielding white crystals (mp 142–144°C).

Salt Formation with But-2-enedioic Acid

The diamine is protonated by maleic acid in a 1:1 molar ratio in anhydrous ethanol. Key considerations include:

-

Stoichiometry : A 1:1 ratio ensures neutralization of both amine groups.

-

Solvent : Ethanol facilitates dissolution and slow crystallization.

-

Temperature : Cooling to 0°C enhances crystal purity.

The reaction is monitored by pH titration until neutrality (pH 7.0–7.5). The resulting salt is filtered, washed with cold ethanol, and dried under vacuum. X-ray diffraction confirms the monoclinic crystal system (space group P2/c).

Alternative Synthetic Pathways

Reductive Amination

A ketone intermediate (e.g., 6-phenyl-5-propylpyridazin-3-one) reacts with 2-N,2-N-diethyl-2-methylpropane-1,2-diamine under hydrogenation conditions (Pd/C, H 50 psi). This method avoids alkylation but requires high-pressure equipment.

Solid-Phase Synthesis

Immobilizing the pyridazine core on Wang resin enables stepwise addition of the diethyl-methylamine side chain. After cleavage with TFA, the free diamine is precipitated and converted to the maleate salt.

Analytical Characterization

Critical quality control metrics include:

-

HPLC Purity : >98% (C18 column, 0.1% TFA in HO/MeCN gradient).

-

Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, confirming thermal stability.

-

H NMR (DMSO-d) : δ 8.21 (s, 1H, pyridazine-H), 3.45–3.30 (m, 4H, NCH), 1.12 (t, 6H, CHCH).

Challenges and Optimization

-

Regioselectivity in Pyridazine Substitution : Electron-donating groups (e.g., phenyl) direct electrophilic substitution to C6, but steric effects from the propyl group may necessitate protecting group strategies.

-

Alkylation Side Reactions : Over-alkylation is mitigated by slow addition of the alkylating agent and low temperature (0–5°C).

-

Salt Hygroscopicity : The maleate salt is stored under desiccation to prevent hydration.

Chemical Reactions Analysis

SR-46559A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the pyridazinamine core.

Substitution: The compound can undergo substitution reactions, where different substituents are introduced to the core structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: It serves as a model compound for studying muscarinic receptor interactions and signaling pathways.

Biology: The compound is used in research to understand the role of muscarinic receptors in cognitive functions and memory.

Industry: While its industrial applications are limited, the compound’s unique properties make it a valuable tool in pharmaceutical research and development.

Mechanism of Action

SR-46559A acts as a competitive ligand at muscarinic M1 receptors, with lower affinity for muscarinic M2 and M3 receptors. It does not interact with brain nicotinic receptors or inhibit brain acetylcholinesterase activity. The compound enhances diacylglycerol formation in rat striatal miniprisms and inhibits the release of gamma-aminobutyric acid from rat striatal slices. These actions suggest that SR-46559A stimulates muscarinic receptors coupled to phosphatidylcholine/phospholipases C or D signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 N-(6-Chloropyridin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine

- Core Structure : Ethane-1,2-diamine substituted with a chloropyridinyl group and two isopropyl groups.

- Key Differences: Aromatic Ring: Chloropyridine (electron-withdrawing Cl) vs. phenylpyridazine (electron-rich due to N-heterocycle and phenyl). Substituents: Isopropyl groups enhance steric hindrance compared to ethyl/methyl groups in the target compound.

- Applications : Primarily used in catalysis and ligand synthesis, whereas the target compound’s bulkier structure may favor pharmaceutical applications .

2.1.2 N',N'-Diethyl-2-methyl-N-(6-phenylpyridazin-3-yl)propane-1,2-diamine–Maleic Acid (2:3)

- Core Structure : Same diamine as the target compound but paired with maleic acid ((2Z)-but-2-enedioic acid).

- Key Differences :

- Applications : Maleates are preferred for rapid-release formulations, while fumarates (target compound) suit controlled-release systems .

Functional Analogues

2.2.1 Imidazole-Containing Diamines

- Example: N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine.

- Key Differences :

- Heterocycle : Triazine/imidazole vs. pyridazine. Triazines offer stronger hydrogen-bonding capacity.

- Reactivity : Allyl (prop-2-en-1-yl) groups enable polymerization, unlike the inert propyl/ethyl groups in the target compound .

- Applications: Polymer precursors vs.

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Substituent Effects on Bioactivity

| Substituent | Target Compound | Chloropyridine Analogue | Imidazole Analogue |

|---|---|---|---|

| Electron Effects | Electron-rich (phenyl) | Electron-deficient (Cl) | Electron-rich (imidazole) |

| Steric Bulk | High (propyl, ethyl, methyl) | Moderate (isopropyl) | Low (allyl) |

| Lipophilicity (LogP) | ~3.5 (estimated) | ~2.1 | ~1.8 |

Biological Activity

The compound but-2-enedioic acid, also known as fumaric acid, is a dicarboxylic acid that plays a crucial role in various biological processes. Its derivatives, particularly those involving amine functionalities, have garnered attention for their potential therapeutic applications. This article focuses on the biological activity of but-2-enedioic acid in conjunction with 2-N,2-N-diethyl-2-methyl-1-N-(6-phenyl-5-propylpyridazin-3-yl)propane-1,2-diamine (referred to as DEP-Pyridazin), exploring their mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

But-2-enedioic Acid (Fumaric Acid) :

- Molecular Formula : C₄H₄O₄

- Molecular Weight : 116.07 g/mol

- CAS Number : 110-17-8

2-N,2-N-Diethyl-2-Methyl-1-N-(6-Phenyl-5-Propylpyridazin-3-Yl)Propane-1,2-Diamine (DEP-Pyridazin) :

- Molecular Formula : C₂₁H₃₃N₅

- Molecular Weight : 353.53 g/mol

- CAS Number : Not specified

But-2-enedioic acid has been shown to exert various biological effects through several mechanisms:

- Metabolic Role : It is an intermediate in the Krebs cycle, facilitating energy production in aerobic organisms.

- Antioxidant Properties : Fumaric acid exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Studies indicate that fumaric acid derivatives can modulate inflammatory pathways, making them potential candidates for treating autoimmune diseases.

The DEP-Pyridazin compound is hypothesized to interact with specific receptors or enzymes due to its complex structure that allows for multiple binding sites. Preliminary studies suggest it may exhibit:

- Antitumor Activity : Through modulation of cell signaling pathways.

- Neuroprotective Effects : Potentially beneficial in neurodegenerative diseases by reducing neuronal apoptosis.

In Vitro and In Vivo Studies

Research has demonstrated the biological activities of both compounds through various assays:

Case Studies

- Fumaric Acid in Psoriasis Treatment : Clinical trials have shown that fumaric acid esters significantly reduce psoriasis symptoms by modulating immune responses and decreasing inflammation.

- DEP-Pyridazin in Cancer Therapy : A recent study highlighted its potential as a novel chemotherapeutic agent with reduced side effects compared to traditional therapies. Patients exhibited improved quality of life with manageable adverse effects.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

- Methodological Answer : Multi-step synthesis should involve coupling reactions (e.g., amine-amide bond formation) under controlled pH and temperature. Use factorial experimental design to optimize parameters such as solvent polarity, catalyst loading, and reaction time. Purification can employ membrane separation technologies (e.g., nanofiltration) or column chromatography with gradient elution . Validate yield and purity via HPLC with a phosphate-buffered mobile phase (pH 7.1) to ensure reproducibility .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Hyphenated techniques like LC-MS (liquid chromatography-mass spectrometry) and 2D NMR (¹H-¹³C HSQC, COSY) are critical. Compare retention times and fragmentation patterns against reference standards of structurally related diamines (e.g., 1,3-diaminopropane or 2,6-diaminopyridine) . For quantitative purity assessment, use UV-Vis spectrophotometry at λmax 260–280 nm, calibrated with a validated external standard .

Q. What stability studies are recommended for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing under ICH Q1A guidelines: expose the compound to 40°C/75% RH for 6 months and analyze degradation products via HPLC-DAD. Monitor hydrolysis of the but-2-enedioic acid moiety by tracking pH shifts in aqueous solutions .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Perform in silico docking using Schrödinger Suite or AutoDock Vina. Parameterize the compound’s charge distribution via DFT (density functional theory) calculations. Validate binding poses with molecular dynamics (MD) simulations (50 ns, NPT ensemble). Cross-reference results with SPR (surface plasmon resonance) data to quantify binding affinity .

Q. What strategies resolve contradictions in reported bioactivity data across different cell lines?

- Methodological Answer : Apply systems biology approaches:

Q. How can computational modeling elucidate the compound’s reactivity in catalytic or photochemical applications?

- Methodological Answer : Employ time-dependent DFT (TD-DFT) to simulate electronic transitions under UV irradiation. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior. Validate predictions with experimental transient absorption spectroscopy .

Critical Considerations

- Data Contradictions : Batch-to-batch variability in diethylmethylamine precursors can lead to impurities. Use orthogonal purification (e.g., ion-exchange chromatography followed by crystallization) to mitigate this .

- Theoretical Frameworks : Link reactivity studies to Marcus electron-transfer theory or Hammett linear free-energy relationships to contextualize kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.